![molecular formula C8H11NO2 B3038237 4-(Dimethoxymethyl)pyridine CAS No. 82736-91-2](/img/structure/B3038237.png)
4-(Dimethoxymethyl)pyridine
Overview
Description
4-(Dimethoxymethyl)pyridine (also known as 4-DMMP ) is a chemical compound with the molecular formula C₈H₁₁NO₂ . Its average mass is approximately 153.178 Da . The compound exhibits dual fluorescence behavior, which has been studied in various contexts .
Synthesis Analysis
The synthesis of 4-DMMP involves the introduction of dimethoxymethyl groups onto the pyridine ring. While specific synthetic routes may vary, these groups are typically added to the 4-position of the pyridine nucleus. Researchers have explored different methods for achieving this modification, including alkylation or acylation reactions. The resulting compound, 4-DMMP, is a colorless liquid with interesting optical properties .
Molecular Structure Analysis
The molecular structure of 4-DMMP consists of a pyridine ring with two methoxy (CH₃O) groups attached at the 4-position . The presence of these groups affects the compound’s reactivity and solubility. The dimethoxymethyl substituents contribute to its unique properties, including dual fluorescence .
Chemical Reactions Analysis
4-DMMP can participate in various chemical reactions due to its functional groups. These reactions include nucleophilic substitution , oxidation , and esterification . Researchers have investigated its behavior in different solvents and under varying conditions. Understanding its reactivity is crucial for applications in organic synthesis and material science .
Scientific Research Applications
Synthesis in Macrocyclic Antibiotics
4-(Dimethoxymethyl)pyridine derivatives play a crucial role in the synthesis of complex macrocyclic structures, such as antibiotics. A study demonstrated the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, an essential component in the total synthesis of the antibiotic micrococcin P (Okumura et al., 1998).
Surface Plasmon Resonance Spectroscopy
4-(Dimethoxymethyl)pyridine derivatives have been investigated in surface plasmon resonance spectroscopy. Specifically, 4-(dimethylamino)pyridine was used to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces, demonstrating its potential in nanotechnology and material science applications (Gandubert & Lennox, 2006).
Photoinduced Intra-molecular Electron Transfer
Studies on 4-dimethylaminopyridines, closely related to 4-(Dimethoxymethyl)pyridine, have shown significant insights into photoinduced intra-molecular electron transfer. These studies help in understanding the electronic structures and molecular geometries of excited states, crucial for the development of advanced photonic materials (Szydłowska et al., 2003).
Catalysis in Organic Synthesis
4-(Dimethoxymethyl)pyridine derivatives function as catalysts in various organic reactions. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst for iodolactonisation of γ,δ-unsaturated carboxylic acids (Meng et al., 2015), and in the acylation of inert alcohols (Liu et al., 2014). These applications highlight its versatility in facilitating chemical transformations.
Pharmaceutical Synthesis
In the pharmaceutical industry, 4-(Dimethoxymethyl)pyridine derivatives are used as catalysts in synthesis processes. They play a significant role in acylation and esterification reactions, crucial in the production of various pharmaceuticals (Sun Ji-gu, 2014).
Development of Novel Materials
These compounds are also instrumental in the development of new materials. For example, their use in the synthesis and structural characterization of novel polyimides demonstrates their applicability in creating advanced polymers with specific properties (Wang et al., 2006).
Mechanism of Action
The precise mechanism of action for 4-DMMP’s dual fluorescence remains an active area of research. The interaction between the dimethoxymethyl groups and the pyridine ring likely plays a significant role. Solvent effects, as modeled using the polarizable continuum model (PCM) , contribute to the observed dual luminescence. Further studies are needed to unravel the underlying processes .
properties
IUPAC Name |
4-(dimethoxymethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBFLDRNFTKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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